Hyoscyamine sulphate

Overview

Description

Hyoscyamine sulfate is a belladonna alkaloid derivative and the levorotatory form of racemic atropine isolated from the plants Hyoscyamus niger or Atropa belladonna . It is used to treat many different stomach and intestinal disorders, including peptic ulcer and irritable bowel syndrome . It is also used to control muscle spasms in the bladder, kidneys, or digestive tract, and to reduce stomach acid . Hyoscyamine is sometimes used to reduce tremors and rigid muscles in people with symptoms of Parkinson’s disease .

Synthesis Analysis

The synthesis of hyoscyamine involves a shared biosynthetic pathway responsible for its production in the three HS-producing species . The pathway involves a high level of gene collinearity related to HS synthesis across the family in both types of species . By introducing gain-of-function and loss-of-function mutations at key sites, the reduced/lost or re-activated functions of critical genes involved in HS synthesis in both types of species have been confirmed .

Molecular Structure Analysis

The molecular formula of hyoscyamine sulfate is C17H25NO7S . The crystal structure of hyoscyamine sulfate monohydrate has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional techniques .

Chemical Reactions Analysis

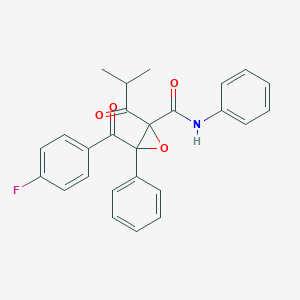

Hyoscyamine 6β-hydroxylase (H6H) is an α-ketoglutarate dependent mononuclear nonheme iron enzyme that catalyzes C6-hydroxylation of hyoscyamine and oxidative cyclization of the resulting product to give the oxirane natural product scopolamine .

Physical And Chemical Properties Analysis

Hyoscyamine sulfate has a molecular weight of 387.4 g/mol . It is a toxic solid with a melting point of >200°C . It is very soluble in water and sparingly soluble or soluble in ethanol (96 percent) .

Scientific Research Applications

Anticholinergic Properties for Infant Colic Treatment : Hyoscyamine, an anticholinergic agent, is used in hyoscyamine sulfate drops prescribed for colic in infants. However, anticholinergic poisoning in infants, while rare, can occur, emphasizing the need for awareness of potential toxicity (Myers, Moro-Sutherland, & Shook, 1997).

Enantioselective Analysis in Pharmacological Research : Research on R- and S-hyoscyamine, components of the racemic mixture atropine, has implications in pre-anesthesia, ophthalmology, and organophosphorus (OP) poisoning treatment. An enantioselective LC-ESI MS/MS procedure was developed to analyze these enantiomers in swine, which are often used as a model due to physiological similarities to humans (John, Mikler, Worek, & Thiermann, 2012).

Treatment of Mastocytosis Syndrome : A study demonstrated the use of l-hyoscyamine sulfate in treating a patient with mastocytosis syndrome, resulting in the alleviation of gastritis, diarrhea, and other symptoms, although it did not affect abnormal urinary histamine excretion (Berg, Wetterqvist, & White, 2009).

Crystallization Studies : Research on the crystallization of l-hyoscyamine sulfate from ethanol solution indicates its lower solubility compared to atropine, which may account for the spontaneous resolution of the latter (Rosenblum & Taylor, 1954).

Chiral Determination in Plasma : The development of high-performance liquid-chromatographic tandem-mass spectrometric methods for the enantioselective and chiral determination of R- and S-hyoscyamine in plasma has significant implications for therapeutic research in organophosphorus compound poisoning (John, Eyer, Zilker, & Thiermann, 2010).

Biosynthesis Improvement in Hairy Roots : A study on the effects of polyploidization and elicitation on biomass and hyoscyamine content in hairy roots of Datura stramonium showed that these methods can lead to significant improvements in hyoscyamine biosynthesis (Belabbassi et al., 2016).

Biocatalysis Research : The expression of Hyoscyamine 6β-Hydroxylase gene in Saccharomyces cerevisiae for the transformation of hyoscyamine into scopolamine indicates its potential use in industrial biocatalytic processes (Cardillo, Talou, & Giulietti, 2008).

Antioxidant and Antiglycation Activities : A study on the effects of hyoscyamine on oxidative stress in liver cells in male rats showed that it has considerable antioxidant and antiglycation activities, protecting liver cells against free radical damage (Farsani et al., 2017).

Mechanism of Action

Target of Action

Hyoscyamine sulphate primarily targets the muscarinic acetylcholine receptors . These receptors are present in the autonomic effector cells of the smooth muscle, cardiac muscle, the sinoatrial node, the atrioventricular node, and the exocrine glands . They play a crucial role in transmitting signals in the nervous system.

Mode of Action

This compound acts as an anticholinergic , specifically inhibiting the actions of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but lack cholinergic innervation . This interaction with its targets leads to a decrease in the motility of the gastrointestinal (GI) tract and a reduction in the secretion of acid from the stomach and other fluids from the gastrointestinal tract and airways .

Biochemical Pathways

The biochemical pathway of hyoscyamine involves the conversion of hyoscyamine aldehyde to hyoscyamine through the key enzyme hyoscyamine dehydrogenase (HDH) . This enzyme plays a crucial role in the biosynthesis of hyoscyamine, marking the completion of the biosynthetic pathway of this medically important tropane alkaloid .

Pharmacokinetics

Hyoscyamine is well absorbed and undergoes metabolism in the liver . It has a bioavailability of 50% and an elimination half-life of 3-5 hours . The compound is excreted through the kidneys . These ADME properties impact the bioavailability of hyoscyamine, influencing its therapeutic effects.

Result of Action

The molecular and cellular effects of hyoscyamine’s action include a decrease in gastric motility, a reduction in pancreatic pain and secretions, and facilitation of imaging of the gastrointestinal tract . It also provides symptomatic relief of biliary and renal colic . On a cellular level, it blocks the action of acetylcholine, leading to decreased activity of the parasympathetic nervous system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, research has shown that environmental factors such as altitude and soil nitrogen and phosphorus levels can significantly affect the amount of hyoscyamine produced in plants . These factors could potentially influence the concentration and efficacy of this compound in therapeutic applications.

Safety and Hazards

Hyoscyamine sulfate should not be breathed in as dust, fume, gas, mist, vapors, or spray . It should be handled with care, avoiding contact with skin and eyes . It should be used only outdoors or in a well-ventilated area, and respiratory protection should be worn . Unused hyoscyamine should be disposed of in a way that children, other people, and pets cannot get to them .

properties

IUPAC Name |

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H23NO3.H2O4S/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t2*13-,14+,15?,16-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBWAPHTEJGALG-LFQBMQRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48N2O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001341118 | |

| Record name | Hyoscyamine sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001341118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

676.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

620-61-1 | |

| Record name | Hyoscyamine Sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (.alpha.S)-, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hyoscyamine sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001341118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hyoscyamine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYOSCYAMINE SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OB570Z127K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

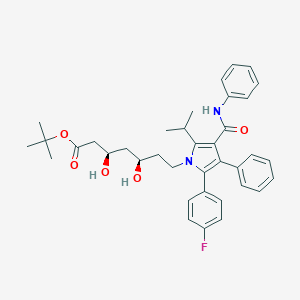

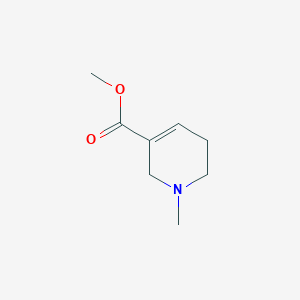

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

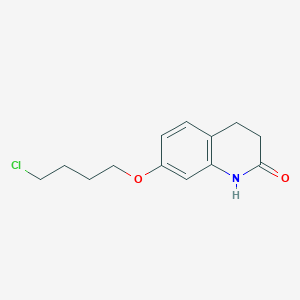

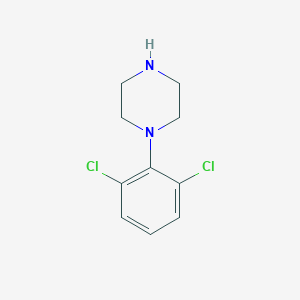

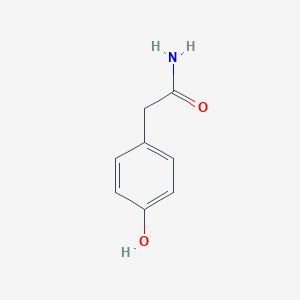

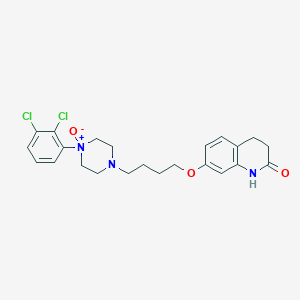

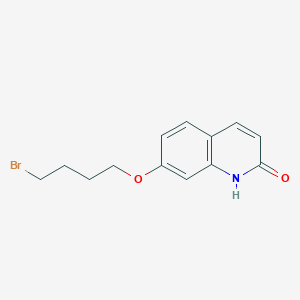

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Hyoscyamine Sulphate?

A1: this compound is an anticholinergic drug. It competitively inhibits the action of acetylcholine at muscarinic receptors. [] This inhibition reduces the activity of smooth muscles in the gastrointestinal tract, leading to decreased motility and spasm. []

Q2: Has this compound demonstrated efficacy in treating specific medical conditions?

A2: Research suggests that this compound can be effective in treating symptoms associated with mastocytosis, a rare disorder characterized by an abnormal accumulation of mast cells in the body. [] A case study reported that this compound successfully abolished gastritis, diarrhea, and pressure-induced pain in a patient with mastocytosis. [] Additionally, it significantly reduced dermographism (skin writing) and itching, although it did not affect abnormal urinary histamine excretion. []

Q3: Are there any known challenges related to the stability of this compound?

A3: Stability studies are crucial for pharmaceutical compounds like this compound. Research has explored the stability of its aqueous solutions. [] Ensuring the stability of this compound formulations is essential for maintaining its efficacy and safety over time.

Q4: How does the stereochemistry of this compound affect its properties?

A4: this compound is the sulphate salt of Hyoscyamine, which exists as two stereoisomers: l-Hyoscyamine and d-Hyoscyamine. Interestingly, l-Hyoscyamine exhibits a significantly lower solubility in ethanol compared to its racemic mixture (atropine). [] This difference in solubility might contribute to the phenomenon of "spontaneous resolution" observed with atropine sulphate, where one stereoisomer preferentially crystallizes from the solution. []

Q5: Does this compound pose any risks during endoscopic procedures?

A5: While not directly addressed in the provided research, this compound's anticholinergic effects warrant careful consideration during endoscopic procedures like colonoscopies. A study highlighted the potential for this compound to cause tachycardia (rapid heartbeat) during colonoscopies. [] Clinicians should be cautious about its widespread use until this side effect is further investigated. [] The research emphasizes the paramount importance of patient safety, advocating for routine supplemental oxygen use during these procedures to mitigate potential hypoxemia risks. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane](/img/structure/B194369.png)